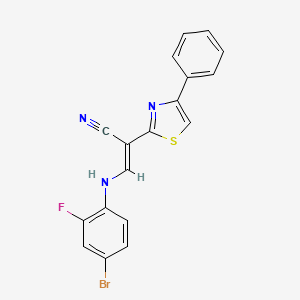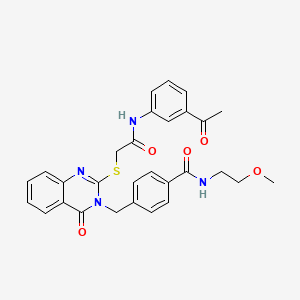![molecular formula C15H13F3N2O2 B2915995 4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 439120-91-9](/img/structure/B2915995.png)
4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide
説明
The compound “4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide” is a complex organic molecule that contains several functional groups, including an acetyl group, a trifluoromethyl group, a benzyl group, a pyrrole ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group could potentially be introduced using a reagent like 4-(Trifluoromethyl)benzyl bromide .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse due to the presence of several reactive groups. For example, the benzyl position is often involved in free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-(Trifluoromethyl)benzyl bromide, a related compound, is a solid with a melting point of 30 - 34 °C and a boiling point of 69 °C at 4 mmHg .科学的研究の応用
Supramolecular Chemistry Applications
Compounds like benzene-1,3,5-tricarboxamides, similar in structural complexity to the mentioned compound, play a crucial role in supramolecular chemistry. Their ability to self-assemble into one-dimensional nanometer-sized rod-like structures through threefold H-bonding makes them valuable for nanotechnology, polymer processing, and biomedical applications. These structures' multivalent nature drives their application in the biomedical field, showing promise for future commercial applications due to their adaptable nature (Cantekin, de Greef, & Palmans, 2012).
Anticancer Therapy
Histone deacetylase inhibitors (HDIs), including hydroxamic acids and benzamides, are a new class of anti-neoplastic agents. Their role in regulating gene expression through the balance of acetylation and deacetylation is linked to cell fate control, making them promising for cancer treatment. HDIs are being evaluated in clinical trials for their potential to treat cancer safely in humans, possibly in combination with classical chemotherapy drugs or DNA-demethylating agents (Kouraklis & Theocharis, 2006).
Environmental Science
In environmental science, advanced oxidation processes (AOPs) are used to treat recalcitrant compounds like acetaminophen from aqueous mediums. Research on AOP by-products and their biotoxicity, including a focus on the degradation pathways and the identification of reactive sites within molecules, is crucial for enhancing environmental protection strategies. This aligns with the investigation of compounds that can be broken down into less harmful by-products, underscoring the importance of understanding chemical reactivity in environmental contexts (Qutob et al., 2022).
Safety and Hazards
特性
IUPAC Name |
4-acetyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(21)11-6-13(19-8-11)14(22)20-7-10-3-2-4-12(5-10)15(16,17)18/h2-6,8,19H,7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQDOECWXGDRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330671 | |
| Record name | 4-acetyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide | |
CAS RN |
439120-91-9 | |
| Record name | 4-acetyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-propionamidothiophene-3-carboxamide](/img/structure/B2915913.png)
![5-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2915914.png)
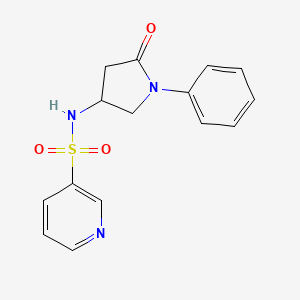
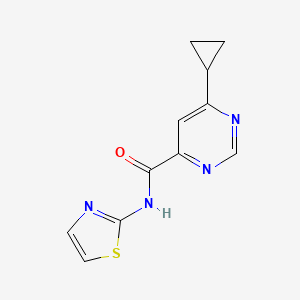
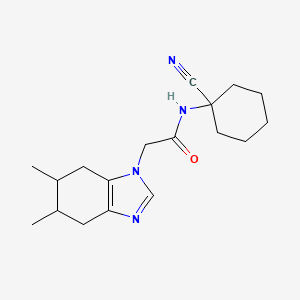

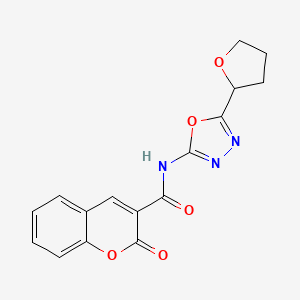
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide](/img/structure/B2915924.png)
![N-(cyanomethyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2915926.png)
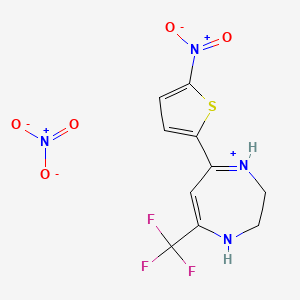
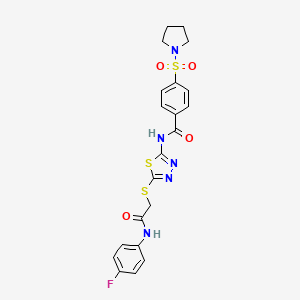
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)
